molecular formula C9H8IN B1609739 4-iodo-6-methyl-1H-indole CAS No. 885522-28-1

4-iodo-6-methyl-1H-indole

Cat. No.: B1609739
CAS No.: 885522-28-1
M. Wt: 257.07 g/mol
InChI Key: ITOSEVMXVPERCO-UHFFFAOYSA-N
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Description

4-Iodo-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are present in various alkaloids, which are compounds often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-6-methyl-1H-indole typically involves the iodination of 6-methylindole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodic acid or a combination of iodine and a Lewis acid like aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 6-methylindole.

    Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Iodo-6-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-6-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The iodine atom can enhance the compound’s ability to cross cell membranes and interact with hydrophobic pockets in proteins. The methyl group can influence the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-6-methyl-1H-indole is unique due to the presence of both the iodine and methyl substituents, which can enhance its reactivity and biological activity compared to other indole derivatives. The combination of these substituents can also provide a unique profile in terms of solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

4-iodo-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOSEVMXVPERCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444801
Record name 4-iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-28-1
Record name 4-iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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